ZM 253270

NK-2 receptor pharmacology species selectivity radioligand binding

ZM 253270 is a synthetic, non-peptide NK-2 receptor antagonist with high hamster affinity (Ki=2 nM) and 48- to 90-fold selectivity over human NK-2R. Essential for rodent-specific pharmacology studies where broad-spectrum antagonists fail. For laboratory R&D use only; not for human or veterinary applications.

Molecular Formula C22H26ClN7O3
Molecular Weight 471.9 g/mol
CAS No. 169340-04-9
Cat. No. B1684410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZM 253270
CAS169340-04-9
SynonymsZM 253270;  ZM253270;  ZM-253270.
Molecular FormulaC22H26ClN7O3
Molecular Weight471.9 g/mol
Structural Identifiers
SMILESCC(C)N1CC2=C(C1=O)N=C(N=C2NC3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)C(=NO)C
InChIInChI=1S/C22H26ClN7O3/c1-13(2)30-12-17-18(21(30)32)25-22(26-19(17)24-16-6-4-15(23)5-7-16)29-10-8-28(9-11-29)20(31)14(3)27-33/h4-7,13,33H,8-12H2,1-3H3,(H,24,25,26)/b27-14+
InChIKeyOYOSXTKSOATNNB-MZJWZYIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

169340-04-9 (ZM 253270): A Species-Selective, Non-Peptide NK-2 Receptor Antagonist for Targeted Tachykinin Research


The compound designated by CAS number 169340-04-9, chemically known as 4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one (also referred to as ZM 253270), is a synthetic, non-peptide antagonist of the neurokinin-2 (NK-2) receptor [1]. It belongs to a class of compounds known as pyrrolopyrimidines, which are characterized by a fused pyrimidine ring system . This compound's primary utility in research stems from its ability to competitively inhibit the binding of neurokinin A (NKA) to the NK-2 receptor, thereby blocking downstream signaling pathways involved in smooth muscle contraction and inflammation [1].

Why 169340-04-9 (ZM 253270) Cannot Be Interchanged with Other NK-2 Antagonists in Preclinical Models


The functional and binding profiles of NK-2 receptor antagonists are not uniform; they exhibit profound species-dependent variations in potency. While many antagonists like SR 48968 or GR 159897 demonstrate high, subnanomolar affinity for human NK-2 receptors, the pyrrolopyrimidine class represented by 169340-04-9 (ZM 253270) is uniquely characterized by its pronounced selectivity for rodent (hamster) over human NK-2R [1]. This species selectivity is not a minor nuance but a critical parameter that can determine the success or failure of an in vivo pharmacology study. Using a broad-spectrum antagonist where a species-selective tool is required introduces confounding variables, potentially masking true biological effects or yielding misleading dose-response relationships. Therefore, for investigations in specific animal models, particularly those involving hamster tissues or transfected rodent receptors, generic substitution with a high-affinity human antagonist is scientifically inappropriate and can compromise data validity .

169340-04-9 (ZM 253270): A Quantitative Comparative Evidence Guide for Scientific Procurement


Species-Dependent NK-2R Binding Affinity: A 48- to 90-Fold Selectivity Window

169340-04-9 (ZM 253270) exhibits a stark, quantifiable difference in binding affinity for the NK-2 receptor depending on the species of origin. This property defines its primary use case as a species-selective pharmacological tool. In competitive radioligand binding assays using [3H]NKA, the compound demonstrated high affinity for hamster NK-2R but was significantly less potent at the human ortholog [1]. This species preference is further corroborated by functional studies in isolated airway smooth muscle, where the compound was 90-fold less potent as a competitive antagonist of NKA in human bronchus compared to its activity in hamster tissues [2].

NK-2 receptor pharmacology species selectivity radioligand binding

Cross-Reactivity Profile: Minimal Off-Target Binding at NK-1 and NK-3 Receptors

An ideal pharmacological tool should exhibit high selectivity for its intended target. In studies assessing cross-reactivity with related tachykinin receptors, 169340-04-9 (ZM 253270) showed negligible affinity for both NK-1 and NK-3 receptors. Binding assays using guinea pig lung membranes, which express NK-1R, yielded a Ki value greater than 2 μM [1]. This low affinity indicates that at concentrations used to saturate the NK-2R in hamster models, interference with NK-1 or NK-3-mediated pathways is highly unlikely, ensuring a clean pharmacological profile for studying NK-2R-specific functions.

receptor selectivity tachykinin receptors off-target activity

Chemical Scaffold Differentiation: Non-Peptide Pyrrolopyrimidine vs. Peptide and Other Non-Peptide Antagonists

169340-04-9 (ZM 253270) is a representative of the pyrrolopyrimidine class of non-peptide NK-2 antagonists, which distinguishes it chemically and pharmacologically from both peptide-based antagonists (e.g., MEN 11420/Nepadutant) and other non-peptide chemotypes (e.g., SR 48968/Saredutant, GR 159897) [1]. Unlike peptide antagonists, which are often susceptible to rapid enzymatic degradation and have poor oral bioavailability, non-peptide antagonists like ZM 253270 offer enhanced stability and favorable physicochemical properties. Within the non-peptide landscape, the pyrrolopyrimidine core of ZM 253270 is a distinct chemotype compared to the piperidine-based structures of SR 48968 or GR 159897, which may contribute to its unique species-selectivity profile . This structural differentiation can be leveraged in structure-activity relationship (SAR) studies and in the development of novel probes.

chemical scaffold non-peptide antagonist pyrrolopyrimidine drug discovery

169340-04-9 (ZM 253270): Validated Research and Industrial Application Scenarios


Pharmacological Profiling of NK-2 Receptors in Hamster Models of Respiratory Disease

Given its high affinity for hamster NK-2R (Ki = 2 nM) and 48- to 90-fold selectivity over the human receptor, 169340-04-9 is the tool of choice for ex vivo and in vivo studies using hamster models. It can be used to selectively block NK-2R-mediated bronchoconstriction, smooth muscle contraction, or inflammation in hamster trachea or lung tissue [1], as demonstrated by its potent antagonism of NKA in hamster airway smooth muscle. Its use is critical for validating target engagement and establishing proof-of-concept for NK-2R as a therapeutic target in respiratory conditions like asthma, where rodent models are common.

Species-Selectivity Control in Cross-Species Binding and Functional Assays

The profound species selectivity of 169340-04-9 makes it an invaluable control compound for distinguishing NK-2R pharmacology across different species. In any assay system involving both human and rodent NK-2 receptors (e.g., heterologous expression systems, primary cell cultures from multiple species), this compound can be used to confirm the species identity of the receptor mediating a response . A response that is potently inhibited by ZM 253270 (IC50 in the low nM range) is likely mediated by a rodent NK-2R, whereas a response that requires micromolar concentrations of ZM 253270 for inhibition is consistent with human NK-2R pharmacology.

Structure-Activity Relationship (SAR) Studies for Novel NK-2 Antagonist Development

As a well-characterized member of the pyrrolopyrimidine class of non-peptide NK-2 antagonists, 169340-04-9 serves as a key reference point for medicinal chemistry efforts aimed at developing new NK-2R ligands . Its unique combination of high rodent potency, low human affinity, and a distinct chemical scaffold provides a rich dataset for computational modeling and pharmacophore development. It can be used as a benchmark in SAR studies to understand the molecular determinants of species selectivity, guiding the design of next-generation antagonists with optimized profiles for either preclinical models or clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZM 253270

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.